2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione
Description
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Properties
IUPAC Name |
2-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c28-20-17-11-4-7-15-8-5-12-18(19(15)17)21(29)26(20)13-6-14-30-22-23-24-25-27(22)16-9-2-1-3-10-16/h1-5,7-12H,6,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXNYDXJMUFWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione is a member of the benzo[de]isoquinoline-1,3-dione family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzo[de]isoquinoline core substituted with a phenyltetrazole moiety and a sulfanylpropyl group, which may influence its biological properties.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds derived from benzo[de]isoquinoline-1,3-dione exhibit significant anticancer properties. For instance, benzo[de]isoquinoline-1,3-dione derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.
- Caspase Activation : Induces apoptosis via intrinsic pathways.
- Cell Cycle Arrest : Alters expression of cyclins leading to G1/S phase arrest.
- Reactive Oxygen Species (ROS) Generation : Enhances oxidative stress in cancer cells.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies suggest that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains.
- Results indicated effective inhibition at concentrations as low as 10 µg/mL for certain strains.
Anti-inflammatory Properties
Compounds similar to This compound have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: In Vivo Models
In animal models, administration of the compound led to a significant reduction in inflammatory markers compared to control groups.
Data Table: Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that 2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione exhibits various biological activities, which can be summarized as follows:
Anticancer Activity
Studies have shown that compounds with similar structural motifs demonstrate significant anticancer properties. The mechanism of action may involve:
- Inhibition of Enzyme Activity : Targeting specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
For instance, related compounds have been tested against human cancer cell lines such as HCT-116 and MCF-7, demonstrating IC50 values in the range of 1.9–7.52 μg/mL .
Antimicrobial Properties
The presence of the tetrazole ring in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit efficacy against various bacterial strains, indicating that this compound may also possess similar properties.
Case Studies
Several studies have explored the applications of compounds related to this compound:
- Anticancer Studies : A study demonstrated that derivatives of benzo[de]isoquinoline exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Antimicrobial Research : Research on tetrazole derivatives has indicated broad-spectrum antimicrobial activity, suggesting that this compound may also act against pathogenic microorganisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
